molecular formula C7H11BrN2O2 B14143907 1-(4-Bromobutyl)imidazolidine-2,4-dione CAS No. 959577-60-7

1-(4-Bromobutyl)imidazolidine-2,4-dione

Cat. No.: B14143907
CAS No.: 959577-60-7
M. Wt: 235.08 g/mol
InChI Key: XDRIUWCWJZKTFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromobutyl)imidazolidine-2,4-dione is a heterocyclic compound that belongs to the class of imidazolidine-2,4-diones These compounds are known for their diverse biological activities and are used in various scientific research applications

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Bromobutyl)imidazolidine-2,4-dione can be synthesized through a multi-step process. One common method involves the reaction of imidazolidine-2,4-dione with 1,4-dibromobutane under basic conditions. The reaction typically proceeds as follows:

  • Imidazolidine-2,4-dione is dissolved in a suitable solvent such as dimethylformamide (DMF).
  • A base, such as potassium carbonate, is added to the solution.
  • 1,4-Dibromobutane is then added dropwise to the reaction mixture.
  • The reaction is allowed to proceed at an elevated temperature, typically around 80-100°C, for several hours.
  • The product is isolated by filtration, washed with water, and purified by recrystallization.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using techniques such as distillation, crystallization, and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromobutyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromobutyl group can be replaced by other nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The compound can be oxidized to form corresponding imidazolidine-2,4-dione derivatives with different functional groups.

    Reduction: Reduction reactions can convert the imidazolidine ring to other cyclic structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and sodium alkoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide, potassium permanganate, and chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products Formed:

    Nucleophilic Substitution: Products include azido, thiol, and alkoxy derivatives of imidazolidine-2,4-dione.

    Oxidation: Oxidized derivatives with functional groups such as hydroxyl, carbonyl, and carboxyl.

    Reduction: Reduced cyclic structures with modified imidazolidine rings.

Mechanism of Action

The mechanism of action of 1-(4-Bromobutyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. For example:

Comparison with Similar Compounds

Properties

CAS No.

959577-60-7

Molecular Formula

C7H11BrN2O2

Molecular Weight

235.08 g/mol

IUPAC Name

1-(4-bromobutyl)imidazolidine-2,4-dione

InChI

InChI=1S/C7H11BrN2O2/c8-3-1-2-4-10-5-6(11)9-7(10)12/h1-5H2,(H,9,11,12)

InChI Key

XDRIUWCWJZKTFV-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC(=O)N1CCCCBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.